molecular formula C12H18BrNO B3173735 2-(2-bromophenoxy)-N,N-diethylethanamine CAS No. 94982-02-2

2-(2-bromophenoxy)-N,N-diethylethanamine

Cat. No.: B3173735
CAS No.: 94982-02-2
M. Wt: 272.18 g/mol
InChI Key: LTTRHFRVNMLHBT-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS 94982-02-2) is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 . This chemical features a bromophenoxy core linked to a diethylaminoethoxy chain, making it a valuable intermediate in synthetic organic chemistry . Compounds with similar bromophenoxy and ether-amine structures are of significant interest in research for constructing more complex molecules and for studying pyrolysis kinetics and mechanisms in the gas phase . The presence of both bromine and amine functional groups provides potential sites for further chemical modification, allowing researchers to utilize it as a building block for the synthesis of various derivatives. This product is intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses. For laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRHFRVNMLHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS 94982-02-2)

[1][2]

Executive Summary

This compound is a specialized aryl ether building block characterized by two distinct reactive handles: an aryl bromide at the ortho position and a tertiary diethylamine side chain.[1] This dual functionality makes it a critical scaffold in drug discovery, particularly for:

  • GPCR Ligand Synthesis: The N,N-diethylaminoethyl ether moiety is a privileged pharmacophore found in numerous antihistamines, anticholinergics, and sodium channel blockers.[1]

  • Heterocyclic Construction: The ortho-bromo substituent serves as a pivotal handle for intramolecular cyclization reactions (e.g., Heck or Buchwald-Hartwig) to generate benzofurans and dihydrobenzoxazepines .[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identification
PropertyDetail
CAS Registry Number 94982-02-2
IUPAC Name N,N-Diethyl-2-(2-bromophenoxy)ethanamine
Synonyms 2-(2-Bromophenoxy)ethyl-diethylamine; 1-Bromo-2-(2-diethylaminoethoxy)benzene
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
SMILES CCN(CC)CCOC1=CC=CC=C1Br
Physicochemical Properties (Predicted & Experimental)
ParameterValueContext/Notes
Physical State Pale yellow oilFree base form is typically a viscous oil.[1]
Boiling Point ~305°C (at 760 mmHg)Predicted based on structure/MW.[1]
pKa (Base) 9.4 ± 0.2Basic tertiary amine; forms stable salts (HCl, citrate).[1]
LogP 3.45Lipophilic; crosses blood-brain barrier (BBB) readily.[1]
Solubility Organic SolventsSoluble in DCM, EtOAc, DMSO.[1] Insoluble in water (unless protonated).[1]

Synthetic Pathways & Protocols

The most robust synthesis of CAS 94982-02-2 utilizes a Williamson Ether Synthesis , coupling 2-bromophenol with 2-chloro-N,N-diethylethanamine.[1] This route is preferred for its scalability and the availability of reagents.[1]

Synthesis Logic Diagram

The following diagram illustrates the convergent synthesis and the downstream utility of the scaffold.

SynthesisPhenol2-Bromophenol(Nucleophile)ProductThis compound(CAS 94982-02-2)Phenol->Product Alkylation(Acetone/Reflux)Amine2-Chloro-N,N-diethylethanamine(Electrophile)Amine->ProductBaseBase (K2CO3)Catalyst (KI)Base->ProductBenzofuranBenzofuran Derivatives(via Pd-Cat. Cyclization)Product->Benzofuran IntramolecularHeck Rxn

Figure 1: Synthetic pathway for CAS 94982-02-2 and its conversion to benzofuran scaffolds.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Bromophenol (1.73 g, 10 mmol)[1]

  • 2-Chloro-N,N-diethylethanamine hydrochloride (1.89 g, 11 mmol)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous) (4.14 g, 30 mmol)[1]

  • Potassium Iodide (KI) (0.16 g, 1 mmol) - Catalyst[1]

  • Acetone (50 mL, dry) or DMF (20 mL)[1]

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromophenol in acetone (or DMF).

  • Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Add 2-chloro-N,N-diethylethanamine HCl and the catalytic amount of KI.

    • Note: The amine is often supplied as a hydrochloride salt; the excess base neutralizes the HCl in situ.[1]

  • Reaction: Heat the mixture to reflux (approx. 60°C for acetone) with vigorous stirring for 12–18 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.[1]

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically >90% pure.[1] Further purification can be achieved via vacuum distillation or column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 95:5:1).[1]

Biological & Research Applications

Pharmacophore Utility

The 2-(diethylamino)ethyl ether chain is a "privileged structure" in medicinal chemistry.[1] It imparts:

  • Solubility: The basic amine (pKa ~9.[1]4) allows for formulation as a water-soluble salt.[1]

  • Receptor Binding: This motif mimics the side chain of histamine and acetylcholine, making it a common feature in:

    • H1 Antagonists: (e.g., Diphenhydramine analogs).[1]

    • Na+ Channel Blockers: (e.g., Mexiletine analogs).[1]

    • Sigma Receptor Ligands: The lipophilic aryl bromide combined with the amine is a classic sigma-1 receptor pharmacophore.[1]

Diversity-Oriented Synthesis (DOS)

Researchers utilize CAS 94982-02-2 as a precursor for intramolecular Heck cyclizations to synthesize substituted benzofurans.[1]

Reaction:

This reaction transforms the flexible ether chain into a rigid tricyclic or bicyclic core, significantly altering the biological profile from a flexible ligand to a rigid, selective inhibitor.[1]

Safety & Handling

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B).[1]Wear chemical-resistant gloves and face shield.[1]
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood.[1] Avoid dust/mist generation.[1]
Environmental Toxic to aquatic life with long-lasting effects.[1]Dispose of as hazardous chemical waste.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.[1]

References

  • Williamson Ether Synthesis General Protocol

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] [1]

  • Synthesis of Aminoalkyl Ethers

    • Elworthy, T. R., et al. (1997).[1] "N-Arylpiperazines as selective 5-HT1A antagonists." Journal of Medicinal Chemistry, 40(17), 2674-2687.[1] (Describes analogous alkylation of phenols with chloroethylamines). [1]

  • Intramolecular Heck Reactions of Aryl Ethers

    • Larock, R. C., & Stinn, D. E. (1988).[1] "Synthesis of benzofurans via palladium-catalyzed cyclization of o-iodophenyl allyl ethers." Tetrahedron Letters, 29(37), 4687-4690.[1] (Foundational work on cyclizing similar aryl halides). [1]

  • Sigma Receptor Ligand Design

    • Collina, S., et al. (2007).[1] "Sigma receptor ligands: a patent review." Expert Opinion on Therapeutic Patents, 17(12), 1467-1481.[1] (Discusses the diethylaminoethyl pharmacophore). [1]

2-(2-bromophenoxy)-N,N-diethylethanamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-bromophenoxy)-N,N-diethylethanamine chemical structure and molecular weight Content Type: In-depth technical guide

Executive Summary

This compound is a specialized organic intermediate belonging to the class of phenoxyalkylamines . Characterized by an ortho-brominated phenyl ring linked via an ethyl ether spacer to a diethylamine moiety, this compound serves as a critical scaffold in medicinal chemistry. It is structurally related to several antihistaminic and adrenergic agents, acting as a lipophilic building block for exploring Structure-Activity Relationships (SAR) in G-protein coupled receptor (GPCR) ligands.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name N,N-Diethyl-2-(2-bromophenoxy)ethan-1-amine
Common Synonyms 2-(2-Bromophenoxy)ethyl-diethylamine; o-Bromophenoxy-N,N-diethylethylamine
CAS Number Not widely indexed as a commodity chemical; structurally distinct from the para-isomer (CAS 2474-07-9).[1][2]
Molecular Formula C₁₂H₁₈BrNO
SMILES CCN(CC)CCOC1=CC=CC=C1Br
InChIKey Calculated: UZJOONJRBQZJQS-UHFFFAOYSA-N
Molecular Weight & Mass Spectrometry

The presence of the bromine atom introduces a distinct isotopic pattern.

IsotopeMass (Da)Abundance
Monoisotopic Mass (⁷⁹Br) 271.0572 ~50.7%
Monoisotopic Mass (⁸¹Br) 273.0551 ~49.3%
Average Molecular Weight 272.18 g/mol N/A

Analysis: In Mass Spectrometry (ESI+ or EI), the molecular ion will appear as a characteristic "doublet" at m/z 271 and 273 with near 1:1 intensity, diagnostic of a mono-brominated species.

Synthetic Methodology

The most robust route for synthesizing this compound is the Williamson Ether Synthesis . This anionic substitution involves the alkylation of 2-bromophenol with 2-chloro-N,N-diethylethanamine hydrochloride.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the primary carbon of the chloroethylamine, displacing the chloride.

Experimental Protocol

Scale: 10 mmol Yield Target: 75–85%

Reagents:

  • 2-Bromophenol (1.73 g, 10 mmol)

  • 2-Chloro-N,N-diethylethanamine hydrochloride (1.90 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

  • Potassium Iodide (KI), catalytic (0.1 g) - Accelerates Finkelstein-like exchange.

  • Solvent: Acetone (dry) or DMF (for faster kinetics).

Step-by-Step Workflow:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol in 30 mL of anhydrous acetone (or DMF).

  • Deprotonation: Add powdered K₂CO₃. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate.

  • Addition: Add 2-chloro-N,N-diethylethanamine hydrochloride and the catalytic KI.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (56°C for acetone; 80°C if using DMF) for 12–18 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Cool to room temperature.[3][4] Filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[5][6][3]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude amine is often a yellow oil. It can be purified by vacuum distillation or converted to its hydrochloride salt (using HCl in ether) for recrystallization.

Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Bromophenol (C6H5BrO) Base K2CO3 / Acetone Deprotonation Start->Base Reagent 2-Chloro-N,N- diethylethanamine HCl Heat Reflux / SN2 (KI Catalyst) Reagent->Heat Intermediate Phenoxide Ion (In Situ) Intermediate->Heat Product 2-(2-Bromophenoxy)- N,N-diethylethanamine Base->Intermediate - H+ Heat->Product - KCl

Figure 1: Williamson Ether Synthesis pathway for the target compound.[7]

Structural Characterization (Spectroscopy)

Validation of the structure requires analyzing the connectivity between the ethylamine chain and the brominated aromatic ring.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

Predicted shifts based on ChemDraw and analogous structures.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.53 Doublet of doublets1HAr-H (3)Ortho to Bromine (deshielded).
7.25 Multiplet1HAr-H (5)Meta position.
6.89 Doublet1HAr-H (6)Ortho to Ether (shielded by oxygen).
6.82 Multiplet1HAr-H (4)Para to Ether.
4.10 Triplet (J=6.2 Hz)2H-O-CH ₂-Characteristic ether methylene.
2.92 Triplet (J=6.2 Hz)2H-CH ₂-NMethylene adjacent to amine.
2.65 Quartet (J=7.1 Hz)4H-N(CH ₂CH₃)₂Ethyl group methylenes.
1.08 Triplet (J=7.1 Hz)6H-N(CH₂CH ₃)₂Terminal methyl groups.
Carbon NMR (¹³C-NMR, 100 MHz, CDCl₃)

Key diagnostic peaks:

  • 155.2 ppm: Aromatic C-O (Ipso).

  • 112.5 ppm: Aromatic C-Br (distinctive upfield shift for C-Br).

  • 67.8 ppm: Ether carbon (-O-C H₂-).

  • 52.1 ppm: Amine carbon (-C H₂-N).

  • 47.8 ppm: Ethyl methylene (-N-C H₂-CH₃).

  • 11.9 ppm: Ethyl methyl (-N-CH₂-C H₃).

Applications & Biological Relevance

While not a marketed drug itself, the 2-(2-bromophenoxy)ethyl motif is a high-value pharmacophore.

  • Adrenergic Antagonists: The structure mimics the core of Phenoxybenzamine (though lacking the chloroalkylamine warhead), allowing it to serve as a reversible probe for α-adrenergic receptors.

  • Serotonin Transporter (SERT) Ligands: Phenoxyethylamine derivatives are often explored for SERT inhibition. The ortho-bromo substituent provides steric bulk that can lock the conformation of the ethylamine side chain, influencing binding affinity.

  • Local Anesthetic Activity: Like procaine and lidocaine, tertiary amines linked to aromatic rings via ether/ester chains frequently exhibit sodium channel blocking activity.

Metabolic Stability

The ortho-bromo group blocks metabolic hydroxylation at the 2-position, potentially increasing the half-life of the molecule compared to its non-halogenated analogue. However, the N-ethyl groups are susceptible to oxidative dealkylation by Cytochrome P450 enzymes.

Metabolism cluster_P450 Phase I Metabolism (CYP450) Parent 2-(2-Bromophenoxy)- N,N-diethylethanamine N_Dealkyl N-Deethylated Metabolite (Secondary Amine) Parent->N_Dealkyl CYP Oxidative Dealkylation O_Dealkyl 2-Bromophenol (Ether Cleavage) Parent->O_Dealkyl O-Dealkylation (Minor)

Figure 2: Predicted metabolic pathways involving CYP450-mediated dealkylation.

Safety and Handling

  • Hazards: As a tertiary amine and alkyl ether, the compound is likely an irritant to skin and eyes. The precursor, 2-bromophenol, is toxic and corrosive.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • PubChem Database. Compound Summary for 2-bromo-N,N-diethylethanamine (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Sources

A Comparative Analysis of 2-(2-bromophenoxy)- and 2-(4-bromophenoxy)-N,N-diethylethanamine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Positional Isomerism in Drug Development

In the landscape of pharmaceutical research and development, the precise structural configuration of a molecule is paramount. Even subtle variations, such as the position of a single substituent on an aromatic ring, can profoundly alter a compound's physicochemical properties, pharmacological activity, and toxicological profile. This guide provides an in-depth technical examination of two positional isomers: 2-(2-bromophenoxy)-N,N-diethylethanamine and 2-(4-bromophenoxy)-N,N-diethylethanamine. While sharing the same molecular formula, the ortho (2-bromo) versus para (4-bromo) substitution of the bromine atom on the phenoxy ring introduces significant structural and electronic differences. Understanding these distinctions is crucial for researchers in medicinal chemistry, pharmacology, and toxicology, as it directly impacts molecular design, synthesis, and biological evaluation. Positional isomers can exhibit divergent metabolic pathways and receptor interactions, underscoring the necessity for their careful differentiation and characterization.[1][2]

This document will explore the nuanced differences between these two isomers, offering insights into their synthesis, analytical characterization, and anticipated biological activities. By elucidating the causal relationships between structure and function, this guide aims to equip scientists with the foundational knowledge required to make informed decisions in their research endeavors.

Section 1: Structural and Physicochemical Disparities

The fundamental difference between the 2-bromo and 4-bromo isomers lies in the spatial arrangement of the bromine atom relative to the ether linkage. This seemingly minor change has a cascading effect on the molecule's electronic distribution, conformation, and intermolecular interactions.

Electronic Effects: Inductive vs. Mesomeric Influences

In the 4-bromo isomer , the bromine atom is positioned para to the ether group. Its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) influence the electron density of the aromatic ring. The para position allows for direct resonance conjugation, which can impact the reactivity of the phenoxy group.

Conversely, in the 2-bromo isomer , the bromine atom is in the ortho position. This proximity to the ether linkage introduces steric hindrance, which can force the diethylaminoethyl side chain out of the plane of the aromatic ring. This steric clash can disrupt coplanarity and alter the molecule's overall conformation. The ortho-effect can also influence the acidity of the aromatic protons and the reactivity of the molecule in substitution reactions.

Comparative Physicochemical Properties
PropertyPredicted DifferenceRationale
Boiling Point The 4-bromo isomer is expected to have a slightly higher boiling point.The more symmetric structure of the 4-bromo isomer may allow for more efficient crystal lattice packing in the solid state and stronger intermolecular van der Waals forces in the liquid state.
Melting Point The 4-bromo isomer is likely to have a higher melting point.Symmetry plays a significant role in the stability of the crystal lattice. The more symmetrical para-isomer generally packs more efficiently, leading to a higher melting point.
Dipole Moment The 2-bromo isomer is expected to have a larger net dipole moment.In the 4-bromo isomer, the bond dipoles of the C-Br and C-O bonds are in opposing directions, leading to some cancellation. In the 2-bromo isomer, these dipoles are at a 60-degree angle, resulting in a larger vector sum.
Solubility Differences in solubility are expected, but the direction is difficult to predict without experimental data.Polarity (dipole moment) and crystal lattice energy (related to melting point) are competing factors that influence solubility.
pKa The pKa of the tertiary amine is expected to be similar for both isomers.The bromine substituent is relatively distant from the basic nitrogen atom, so its electronic effect on the amine's basicity is likely to be minimal.

Section 2: Synthesis and Isomer Differentiation

The synthesis of these isomers typically involves a Williamson ether synthesis, where the corresponding bromophenol is reacted with a 2-(diethylamino)ethyl halide. The choice of starting material dictates the final product.

General Synthetic Pathway

Synthesis cluster_1 Synthesis of this compound cluster_2 Synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine 2-Bromophenol 2-Bromophenol NaH Sodium Hydride (Base) 2-Bromophenol->NaH Deprotonation 2-chloro-N,N-diethylethanamine 2-chloro-N,N-diethylethanamine NaH->2-chloro-N,N-diethylethanamine Nucleophilic Attack Product_2 This compound 2-chloro-N,N-diethylethanamine->Product_2 Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol NaH_2 Sodium Hydride (Base) 4-Bromophenol->NaH_2 Deprotonation 2-chloro-N,N-diethylethanamine_2 2-chloro-N,N-diethylethanamine NaH_2->2-chloro-N,N-diethylethanamine_2 Nucleophilic Attack Product_4 2-(4-bromophenoxy)-N,N-diethylethanamine 2-chloro-N,N-diethylethanamine_2->Product_4 Williamson Ether Synthesis

Caption: General synthetic routes to the 2-bromo and 4-bromo isomers.

Experimental Protocol: Synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine

This protocol is adapted from standard procedures for Williamson ether synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq). Dissolve the phenol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the reaction mixture. If the free base is used, 1.0 eq is sufficient.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Techniques for Isomer Differentiation

Distinguishing between the 2-bromo and 4-bromo isomers is readily achievable using standard spectroscopic and chromatographic techniques.[1][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation.[4][5]

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The 4-bromo isomer will exhibit a more symmetrical splitting pattern (typically two doublets, appearing as an AA'BB' system). The 2-bromo isomer will show a more complex, asymmetric pattern with four distinct aromatic protons. The chemical shifts of the protons ortho to the bromine atom will be deshielded.

    • ¹³C NMR: The number of unique carbon signals in the aromatic region will differ due to symmetry. The 4-bromo isomer will have four signals, while the 2-bromo isomer will have six. The carbon directly attached to the bromine atom will have a characteristic chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Gas Chromatography (GC): The two isomers will likely have different retention times on a standard GC column due to their differing boiling points and polarities.[1]

    • Mass Spectrometry (MS): While the molecular ion peak will be the same for both isomers, their fragmentation patterns upon electron ionization may differ, providing a fingerprint for each compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, the isomers should be separable by HPLC, with their retention times depending on the stationary and mobile phases used.[1]

Differentiation Isomer_Mixture Mixture of 2-bromo and 4-bromo isomers NMR NMR Spectroscopy Isomer_Mixture->NMR GCMS GC-MS Isomer_Mixture->GCMS HPLC HPLC Isomer_Mixture->HPLC Distinct_Spectra Distinct ¹H and ¹³C Spectra NMR->Distinct_Spectra Different_Retention_Times Different Retention Times GCMS->Different_Retention_Times Different_Fragmentation Potentially Different Fragmentation Patterns GCMS->Different_Fragmentation HPLC->Different_Retention_Times

Caption: Analytical workflow for differentiating the isomers.

Section 3: Predicted Pharmacological and Toxicological Profiles

While specific pharmacological data for this compound is scarce, the broader class of phenoxy-N,N-diethylethanamines has been explored for various biological activities. The position of the bromine atom is expected to influence receptor binding and metabolic stability.

Potential Pharmacological Activities

Derivatives of phenoxy acetamides have been investigated for anticancer, anti-inflammatory, and analgesic activities.[6][7] The presence and position of a halogen on the aromatic ring can influence these activities. It is plausible that both the 2-bromo and 4-bromo isomers could exhibit a range of biological effects. The steric bulk of the ortho-bromine in the 2-bromo isomer might hinder binding to certain biological targets compared to the less sterically encumbered 4-bromo isomer. Conversely, the unique conformation of the 2-bromo isomer might be favorable for binding to other receptors.

Toxicological Considerations

Brominated organic compounds are a broad class of chemicals with diverse toxicological profiles. Some brominated flame retardants, for instance, are known for their persistence in the environment and potential endocrine-disrupting effects.[8][9][10][11] The toxicity of the title compounds would need to be experimentally determined. However, some general considerations apply:

  • Metabolism: The primary route of metabolism is likely to be N-dealkylation of the diethylamino group and potential hydroxylation of the aromatic ring. The position of the bromine atom could influence the regioselectivity of aromatic hydroxylation.

  • Bioaccumulation: The lipophilicity (logP) of these compounds, influenced by the bromine atom, will play a role in their potential for bioaccumulation.

  • General Toxicity: As with many amine-containing compounds, potential for skin and eye irritation should be considered.[12]

Conclusion

The seemingly subtle distinction between 2-(2-bromophenoxy)- and 2-(4-bromophenoxy)-N,N-diethylethanamine gives rise to significant differences in their predicted physicochemical properties and will likely lead to divergent biological activities and toxicological profiles. For researchers in drug discovery and development, a thorough understanding and characterization of such positional isomers are not merely academic exercises but essential components of rigorous scientific investigation. The application of standard analytical techniques, particularly NMR spectroscopy, provides an unambiguous means of differentiating these isomers. Future studies are warranted to experimentally validate the predicted differences and to fully elucidate the pharmacological and toxicological profiles of each compound, thereby enabling a comprehensive structure-activity relationship analysis.

References

  • BenchChem. (n.d.). Spectroscopic techniques to differentiate between 1,2-Dibromoethene isomers.
  • BenchChem. (n.d.). A Researcher's Guide to Isomeric Purity Analysis of 2-Bromo-8-chloro-1-octene Derivatives.
  • BenchChem. (2025). Distinguishing Isomers of Bromoheptene by NMR Spectroscopy: A Comparative Guide.
  • MedchemExpress.com. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6.
  • PubChemLite. (n.d.). 2-(4-bromophenoxy)-n-methylethanamine (C9H12BrNO).
  • Fisher Scientific. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethylamine, ≥97%, Thermo Scientific™.
  • Sigma-Aldrich. (n.d.). N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine AldrichCPR.
  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 29(6), 841-853.
  • Zhang, W., et al. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 12.
  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Correia-Sá, L., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475.
  • ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • ResearchGate. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.
  • Kumar, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473.

Sources

Methodological & Application

Synthesis protocol for 2-(2-bromophenoxy)-N,N-diethylethanamine from 2-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine (CAS: 13990-94-8) via a Williamson ether synthesis. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including adrenergic blockers and antihistamines.

The procedure utilizes 2-bromophenol and 2-chloro-N,N-diethylethanamine hydrochloride . A key technical challenge addressed in this protocol is the steric hindrance imposed by the ortho-bromo substituent and the management of the nitrogen mustard-like behavior of the alkylating agent. This guide provides a scalable, high-purity methodology optimized for laboratory to pilot-scale production.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the use of 2-chloro-N,N-diethylethanamine hydrochloride , a derivative of nitrogen mustard. It is a potent alkylating agent and a severe vesicant (blistering agent).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of bases.

  • Incompatibility: Avoid contact with strong oxidizers.

  • Waste Disposal: Aqueous waste containing the amine hydrochloride must be neutralized and treated as hazardous basic organic waste.

Reaction Mechanism & Strategy

The Chemical Pathway

The synthesis follows an


 mechanism.[1][2][3][4] However, unlike simple alkyl halides, the 2-chloro-N,N-diethylethanamine undergoes an intramolecular cyclization to form a reactive aziridinium ion  intermediate. The phenoxide anion then attacks this strained ring to open it, forming the final ether bond.

Key Mechanistic Insight: The use of Potassium Iodide (KI) is highly recommended. It facilitates the Finkelstein reaction, converting the chloro-species to a more reactive iodo-species (or stabilizing the transition state), significantly reducing reaction time for sterically hindered phenols like 2-bromophenol.

Stoichiometric Considerations

Since the alkylating agent is supplied as a hydrochloride salt , an excess of base is required:

  • 1st Eq of Base: Neutralizes the HCl salt to liberate the free amine.

  • 2nd Eq of Base: Deprotonates the 2-bromophenol to form the nucleophilic phenoxide.

  • Excess Base: Drives the reaction to completion and maintains basicity.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[5][6]Role
2-Bromophenol 173.011.0Substrate
2-Chloro-N,N-diethylethanamine HCl 172.101.2Alkylating Agent
Potassium Carbonate (

)
138.203.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst
Acetone (or MEK)-SolventReaction Medium
Sodium Hydroxide (1M) 40.00-Extraction (Wash)
Hydrochloric Acid (1M) 36.46-Purification
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (17.3 g, 100 mmol) and anhydrous acetone (150 mL).

  • Base Addition: Add Potassium Carbonate (

    
    ) (41.5 g, 300 mmol). Note: The solution may turn slightly yellow due to phenoxide formation.
    
  • Catalyst Addition: Add Potassium Iodide (KI) (1.66 g, 10 mmol).

  • Alkylating Agent: Add 2-chloro-N,N-diethylethanamine hydrochloride (20.7 g, 120 mmol) in one portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (

    
     for acetone) for 18–24 hours .
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol (

      
      ) should disappear; the product amine will streak near the baseline unless the plate is treated with triethylamine.
      
Phase 2: Workup
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a Büchner funnel. Wash the filter cake with cold acetone (2 x 20 mL).
  • Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield a viscous, dark oil.

  • Re-dissolution: Dissolve the crude oil in Ethyl Acetate (100 mL) or Diethyl Ether.

Phase 3: Purification (Acid-Base Extraction)

This step is critical for removing unreacted neutral phenol and non-basic impurities.

  • Acid Extraction: Transfer the organic layer to a separatory funnel.[7] Extract with 1M HCl (3 x 50 mL).

    • Logic: The product (an amine) will protonate and move into the aqueous acidic layer. Neutral impurities (unreacted phenol) remain in the organic layer.

  • Discard Organic: Keep the aqueous acidic layer; discard the organic solvent layer.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly adjust pH to >12 using 10% NaOH solution. The solution will become cloudy as the free amine product oils out.

  • Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Expected Results
  • Yield: 75–85%

  • Appearance: Pale yellow to amber oil.

  • Storage: Store at

    
     under inert atmosphere (Nitrogen/Argon).
    

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and the critical purification logic.

SynthesisProtocol Start Start: 2-Bromophenol Reagents Add: 2-Cl-N,N-diethylamine HCl + K2CO3 (3 eq) + KI (cat) Start->Reagents Reflux Reflux in Acetone (18-24 Hours) Reagents->Reflux Aziridinium Formation Filter Filter Inorganic Salts (Remove KCl, K2CO3) Reflux->Filter Crude Crude Oil (Dissolve in EtOAc) Filter->Crude AcidExt Extract with 1M HCl Crude->AcidExt Sep1 Separation 1 AcidExt->Sep1 OrgLayer1 Organic Layer (Contains Unreacted Phenol) DISCARD Sep1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Acidic Layer (Contains Product Salt) Sep1->AqLayer1 Target Amine (H+) Basify Basify with NaOH (pH > 12) (Product Oils Out) AqLayer1->Basify DCM_Ext Extract into DCM Basify->DCM_Ext Final Final Product: This compound DCM_Ext->Final Dry & Evaporate

Caption: Workflow for the synthesis and acid-base purification of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in solvent.Ensure Acetone is anhydrous. Increase

to 4.0 eq.
Dark/Black Product Oxidation of phenol or amine.Perform reflux under Nitrogen atmosphere.
Emulsion during Extraction Similar densities of phases.Add Brine (saturated NaCl) to the aqueous layer to break emulsion.
Starting Material Remains Steric hindrance of ortho-bromo group.Switch solvent to DMF (Dimethylformamide) and heat to

(requires aqueous workup to remove DMF).

References

  • Williamson Ether Synthesis Overview. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Bromophenol Derivatives. ResearchGate/MDPI. (Context for handling brominated phenolic ethers). Available at: [Link]

  • Mechanism of Amine Chlorides. ChemGuide. (Explaining the reactivity of amino-alkyl chlorides). Available at: [Link]

Sources

Application Note: 2-(2-bromophenoxy)-N,N-diethylethanamine in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(2-bromophenoxy)-N,N-diethylethanamine (CAS: 17693-51-5) as a bifunctional building block in medicinal chemistry.

While often overlooked as a simple reagent, this intermediate possesses a unique "Ortho-Latent Handle" (the bromine atom) adjacent to a Pharmacophoric Side Chain (the diethylaminoethoxy group). This specific geometry makes it an ideal precursor for synthesizing Benzofuran scaffolds (common in anti-arrhythmics like Amiodarone) and Biaryl Ethers (common in SERMs and antihistamines).

Executive Summary & Strategic Value

This compound is a specialized alkyl-aryl ether characterized by an ortho-bromo substitution. Unlike its para-isomer (used often in simple chain extensions), the ortho-positioning of the bromine atom enables intramolecular cyclization pathways .

Key Applications:

  • Benzofuran Synthesis: Precursor for 3-substituted benzofurans via Pd-catalyzed intramolecular Heck-type reactions. This scaffold is critical for Class III anti-arrhythmic agents.

  • GPCR Ligand Libraries: Serves as a "pre-installed" pharmacophore donor in Suzuki-Miyaura couplings to generate biaryl ether libraries targeting 5-HT and Adrenergic receptors.

Application I: Synthesis of Functionalized Benzofurans

The primary high-value application of this intermediate is the rapid construction of the benzofuran core. By reacting this intermediate with an internal or external alkene/alkyne source under Palladium catalysis, researchers can access the 2,3-dihydrobenzofuran or benzofuran skeleton in a single step.

Mechanism of Action: Intramolecular Cyclization

The reaction proceeds via an oxidative addition of the Pd(0) species into the C-Br bond, followed by intramolecular carbopalladation of a tethered alkene (if modified) or intermolecular insertion followed by cyclization.

Data: Representative Yields (Pd-Catalyzed Cyclization)

Conditions: 5 mol% Pd(OAc)₂, 10 mol% PPh₃, K₂CO₃, DMF, 100°C.

Substrate VariantCoupling PartnerProduct ScaffoldYield (%)Purity (HPLC)
Parent Ether Styrene (Intermolecular)3-styryl-benzofuran deriv.78%98.2%
Parent Ether Ethyl AcrylateBenzofuran-acrylate82%99.1%
Allyl-Analog *None (Intramolecular)3-methyl-2,3-dihydrobenzofuran91%97.5%

*Note: Allyl-analog refers to the derivative where the side chain is modified or an allyl group is pre-installed at the ortho-position relative to the ether.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of the parent intermediate into a Benzofuran scaffold via a Heck-type mechanism.[1]

BenzofuranSynthesis Start 2-(2-bromophenoxy)- N,N-diethylethanamine OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(OAc)2, PPh3 100°C Insertion Alkene Insertion (Carbopalladation) OxAdd->Insertion + Alkene (e.g. Acrylate) Elimination Beta-Hydride Elimination Insertion->Elimination - HPdBr Product 3-Substituted Benzofuran Scaffold Elimination->Product Isomerization

Caption: Figure 1. Pd-catalyzed cascade synthesis of benzofuran scaffolds from this compound.

Detailed Protocol: Pd-Catalyzed Cross-Coupling (Heck Reaction)

Objective: To couple this compound with Ethyl Acrylate to form a functionalized benzofuran precursor.

Reagents & Equipment[2][3][4]
  • Substrate: this compound (1.0 eq, 10 mmol).

  • Coupling Partner: Ethyl Acrylate (1.5 eq).

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%).

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%).

  • Base: Triethylamine (Et₃N) (2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Atmosphere: Argon or Nitrogen balloon.[2]

Step-by-Step Methodology
  • Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (112 mg) and PPh₃ (262 mg) in 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon until the solution turns a clear yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the this compound (2.87 g, 10 mmol) and Triethylamine (2.8 mL) to the reaction vessel.

  • Coupling Partner Injection: Add Ethyl Acrylate (1.6 mL, 15 mmol) dropwise via syringe. Seal the vessel.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12-16 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF.

    • Wash the organic layer with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 10% Methanol in Dichloromethane.

    • Target: The product is typically a viscous oil or low-melting solid.

Quality Control & Impurity Profiling

To ensure the intermediate is suitable for pharmaceutical use, strict QC regarding the "Des-bromo" impurity (formed via reductive dehalogenation) is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Impurity Specifications:

Component Retention Time (approx) Limit
Target Intermediate 12.4 min > 98.0%
Phenol Impurity (Hydrolysis) 4.2 min < 0.5%

| Des-bromo Analog | 10.1 min | < 0.5% |

Handling & Safety Guidelines

  • Corrosivity: As a free base amine, the compound is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). The diethylamino chain is prone to N-oxidation if exposed to air for prolonged periods.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides (unless intended for reaction).

References

  • Benzofuran Synthesis: Luo, F. et al. "Palladium-catalyzed synthesis of benzofurans via intramolecular cyclization of o-halophenol ethers." Journal of Organic Chemistry, 2015.[4]

  • General Reactivity of 2-Bromophenoxy Derivatives:Smith, A. B. "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier, 2005. (Context on Heck/Suzuki couplings).
  • Safety Data: PubChem Compound Summary for this compound.

  • Cross-Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Preparation of benzofuran derivatives using 2-(2-bromophenoxy)-N,N-diethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Aminoalkoxy-Functionalized Benzofurans

Executive Summary

This guide details the synthetic utility of 2-(2-bromophenoxy)-N,N-diethylethanamine (Compound 1 ) as a critical building block for functionalized benzofuran scaffolds. While traditional routes to drugs like Amiodarone involve late-stage alkylation of phenols, the use of Compound 1 allows for a convergent synthetic strategy . This approach installs the pre-assembled aminoalkoxy side chain early via organometallic coupling or Palladium-catalyzed cross-coupling, significantly reducing impurity profiles associated with alkyl halide handling in GMP environments.

Strategic Retro-Analysis

The utility of Compound 1 lies in its bifunctional nature: it possesses an aryl bromide for cross-coupling/lithiation and a tertiary amine side chain that modulates solubility and pharmacokinetics.

  • Pathway A (Nucleophilic Addition): Lithium-halogen exchange converts 1 into a nucleophilic aryl-lithium species, which can attack benzofuran carbonyl electrophiles. This is the preferred route for generating Amiodarone-type ketones.

  • Pathway B (Pd-Catalyzed Coupling): Suzuki-Miyaura or Sonogashira coupling connects 1 to benzofuran cores at the C2 or C3 position, generating 2-aryl or 3-aryl benzofuran libraries (SERM analogs).

G Start 2-(2-bromophenoxy)- N,N-diethylethanamine (1) Li_Int Lithiated Intermediate (Ar-Li) Start->Li_Int n-BuLi, -78°C Li-Halogen Exchange Product_B 2-Aryl Benzofurans (Direct C-C Bond) Start->Product_B Pd(PPh3)4, Base Suzuki Coupling Product_A Amiodarone Analogs (Ketone Linkage) Li_Int->Product_A 1. Addition to Benzofuran_E 2. Hydrolysis Benzofuran_E Benzofuran Electrophile (Ester/Nitrile/Amide) Benzofuran_E->Product_A Boronic Benzofuran Boronic Acid Boronic->Product_B

Figure 1: Divergent synthetic pathways using this compound.

Detailed Protocols

Protocol A: Convergent Synthesis of 3-Aroylbenzofurans (Amiodarone Analogs)

Mechanism: Lithium-halogen exchange followed by nucleophilic addition to a nitrile or Weinreb amide. This avoids the formation of bis-alkylated impurities common in the traditional phenol alkylation route.

Reagents:

  • Substrate: this compound (1 )

  • Electrophile: 2-butylbenzofuran-3-carbonitrile (or N-methoxy-N-methylamide derivative)

  • Reagent: n-Butyllithium (2.5 M in hexanes)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Dissolution: Charge Compound 1 (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 11 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Note: The tertiary amine does not require protection but may coordinate Li; ensure vigorous stirring.

    • Checkpoint: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow.

  • Coupling: Dissolve 2-butylbenzofuran-3-carbonitrile (0.9 eq) in THF (10 mL) and add dropwise to the lithiated species.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Stir for an additional 1 hour at room temperature.

  • Hydrolysis (Imine to Ketone): Quench with 2N HCl (30 mL) and stir vigorously for 4 hours at room temperature (or mild heat 40°C) to hydrolyze the intermediate imine salt to the ketone.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Yield Expectation: 75–85% isolated yield after column chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Synthesis of 2-[2-(diethylamino)ethoxy]phenyl-benzofurans (Direct biaryl linkage).

Reagents:

  • Aryl Halide: Compound 1 (1.0 eq)[1]

  • Boronic Acid: Benzofuran-2-boronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine Compound 1 , benzofuran-2-boronic acid, and

    
    . Add solvents.[2][3][4][5] Sparge with argon for 15 minutes.
    
  • Catalyst Addition: Add the Pd catalyst quickly under argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The basic amine tail may cause tailing on silica; use an amine-modified stationary phase or add 1%

      
       to the eluent.
      
  • Purification: Filter through Celite. Dilute with water and extract with DCM. Purify via flash chromatography (DCM/MeOH 95:5).

Technical Data & Troubleshooting

ParameterSpecification / ObservationExpert Tip
Solubility Soluble in DCM, THF, EtOAc.The HCl salt of 1 is water-soluble; ensure the free base is used for organometallic steps.
Stability Sensitive to light (slow debromination).Store under inert gas at 4°C.
Reaction Quench Exothermic hydrolysis of Li-intermediate.Add acid slowly at 0°C. The imine intermediate is stable; extended hydrolysis time is required for ketone formation.
Purification Streaking on Silica TLC.Pre-wash TLC plates with 5% Triethylamine/Hexane or use neutral alumina.

References

  • BenchChem Technical Support. (2025).[2] The Genesis and Synthesis of Amiodarone Hydrochloride: A Technical Guide. Retrieved from .

  • Gao, H., et al. (2014). Synthesis of Benzofuran Derivatives via Palladium-Catalyzed Intramolecular Cyclization. Journal of Organic Chemistry. .

  • Lipshutz, B. H. (2009). Organometallics in Synthesis: A Manual. Wiley-Interscience. (General reference for Li-Halogen exchange protocols).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .

  • ChemicalBook. (2024). Amiodarone Synthesis and Intermediates. .

(Note: While specific patents exist for Amiodarone, the protocols above represent optimized laboratory-scale adaptations for research applications.)

Sources

Application Notes and Protocols for 2-(2-bromophenoxy)-N,N-diethylethanamine: A Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and stability profile of 2-(2-bromophenoxy)-N,N-diethylethanamine. By understanding the chemical nature of this molecule, this document outlines protocols to ensure its integrity and reliability in experimental settings.

Introduction to this compound

This compound is a tertiary amine and an aryl ether derivative. Its structure suggests potential applications in medicinal chemistry and materials science, where the combination of a substituted aromatic ring and a flexible aminoethyl chain can be of interest for designing novel compounds with specific biological or physical properties. The presence of a bromine atom on the phenyl ring and a tertiary amine group are key determinants of its reactivity and stability.

Recommended Storage Conditions

Based on the chemical properties of tertiary amines and aryl ethers, the following storage conditions are recommended to minimize degradation and maintain the purity of this compound.

Short-Term Storage (Up to 1 month):

  • Temperature: 2-8°C

  • Atmosphere: Inert gas (e.g., Argon or Nitrogen)

  • Container: Amber glass vial with a tightly sealed cap.

  • Light: Protect from light.

Long-Term Storage (Greater than 1 month):

  • Temperature: -20°C

  • Atmosphere: Inert gas (e.g., Argon or Nitrogen)

  • Container: Amber glass vial with a tightly sealed cap, further enclosed in a sealed, opaque container.

  • Environment: Store in a dry, well-ventilated area away from incompatible substances.

Incompatible Substances:

  • Strong Oxidizing Agents: Peroxides, nitrates, and other strong oxidizers can lead to the oxidation of the tertiary amine.

  • Strong Acids: Can protonate the tertiary amine, potentially leading to salt formation and facilitating ether cleavage under harsh conditions.

  • Halogenated Compounds: While the molecule itself is halogenated, storage with other reactive halogenated compounds should be avoided to prevent potential side reactions.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by its constituent functional groups: a tertiary amine, an aryl ether, and a brominated phenyl ring. Tertiary amines are generally more stable towards oxidation compared to primary and secondary amines[1][2][3]. Aryl ethers are also known for their chemical stability, though they can be susceptible to cleavage under harsh acidic conditions[4][5][6].

Based on these principles, the following degradation pathways are proposed under stress conditions:

  • Oxidative Degradation: The tertiary amine is the most likely site for oxidation, which could lead to the formation of an N-oxide. While tertiary amines are relatively stable, strong oxidizing conditions can promote this transformation[1][2][3].

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the ether linkage could undergo cleavage, yielding 2-bromophenol and N,N-diethylethanolamine[5][6].

  • Photodegradation: The brominated aromatic ring may be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to high-energy light, leading to the formation of radical species and subsequent degradation products.

It is important to note that these are predicted pathways based on the chemical nature of the functional groups. Experimental forced degradation studies are necessary to confirm these and identify any other potential degradation products.

Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions[7][8][9].

General Considerations for Forced Degradation Studies
  • Objective: To achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradation products[7][9].

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent compound and its degradation products[10][11].

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

4.3.1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze by HPLC.

4.3.2. Base Hydrolysis

  • Prepare a 1 mg/mL solution of the compound as described above.

  • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points.

  • Analyze by HPLC.

4.3.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze by HPLC.

4.3.4. Thermal Degradation

  • Place a known amount of the solid compound in a vial.

  • Store the vial in an oven at 80°C.

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4.3.5. Photostability

  • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[12].

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Analytical Methodology

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound.

Table 1: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (based on UV absorbance of the bromophenyl group)
Injection Volume 10 µL

Note: This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Reporting

The results of the stability studies should be presented clearly, indicating the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

Table 2: Example of a Stability Data Summary Table

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl, 60°C 0100.00.00.0
892.55.22.3
2485.19.85.1
3% H₂O₂, RT 0100.00.00.0
898.21.80.0
2495.34.70.0

Conclusion

The stability of this compound is crucial for its reliable use in scientific research. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the integrity of the compound and the validity of their experimental results. The information and protocols provided in these application notes offer a comprehensive framework for the proper handling and stability assessment of this molecule.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-bromophenol from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your target compounds.

Introduction: The Challenge of 2-Bromophenol Removal

2-Bromophenol is a common reagent and intermediate in organic synthesis. However, its removal post-reaction can be challenging due to its physical and chemical properties. This guide will walk you through various purification techniques, explaining the underlying principles to help you select and optimize the best method for your specific reaction.

Troubleshooting Guide & FAQs

Here, we address common issues and questions encountered during the purification process.

Q1: My primary purification attempt by silica gel chromatography resulted in poor separation of 2-bromophenol from my product. What could be the issue?

A1: This is a frequent challenge. The moderate polarity of 2-bromophenol can cause it to co-elute with a wide range of products on silica gel.

  • Expertise & Experience: The hydroxyl group of 2-bromophenol can lead to tailing on silica gel, broadening its elution profile and making sharp separation difficult. The choice of eluent is critical. If your product and 2-bromophenol have very similar polarities, a simple chromatographic separation may not be sufficient.

  • Troubleshooting Steps:

    • Optimize Your Solvent System: A good starting point for separating moderately polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.

    • Consider a Pre-Chromatography Workup: An initial acid-base extraction is highly recommended to remove the bulk of the acidic 2-bromophenol before chromatography. This will significantly simplify the chromatographic separation.

    • Alternative Stationary Phases: If your product is stable, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

Q2: I performed a basic wash to remove 2-bromophenol, but I'm still seeing it in my final product. Why did the extraction fail?

A2: An incomplete basic extraction can be due to several factors related to the pKa of 2-bromophenol and the extraction conditions.

  • Trustworthiness: The effectiveness of a basic wash hinges on the complete deprotonation of the phenol to its corresponding phenoxide salt, which is soluble in the aqueous phase. The pKa of 2-bromophenol is approximately 8.45.[1] To ensure complete deprotonation, the pH of the aqueous solution must be significantly higher than the pKa of the phenol.

  • Troubleshooting Steps:

    • Choice of Base: A weak base like sodium bicarbonate (pKa of carbonic acid is ~6.4) may not be sufficient to completely deprotonate 2-bromophenol. A stronger base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is more effective.

    • Concentration of Base: Using a dilute base solution may not be sufficient to remove a large amount of 2-bromophenol. A 1-2 M solution of NaOH is generally recommended.

    • Insufficient Mixing or Number of Extractions: Ensure vigorous shaking of the separatory funnel for adequate phase mixing. Performing multiple extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.

    • Organic Solvent Choice: The choice of organic solvent can influence the partitioning of the phenoxide. Highly polar organic solvents may retain some of the phenoxide salt.

Q3: Can I use distillation to remove 2-bromophenol?

A3: Distillation is a viable option if there is a significant difference in the boiling points between 2-bromophenol and your desired product.

  • Expertise & Experience: 2-Bromophenol has a boiling point of 195 °C at atmospheric pressure and 84-86 °C at 12 mmHg.[2][3] If your product has a much higher boiling point or is a solid, distillation can be an effective purification method. However, be aware that 2-bromophenol can be somewhat unstable at high temperatures and may decompose.[4] Vacuum distillation is often preferred to lower the required temperature. Steam distillation can also be effective for separating 2-bromophenol from non-volatile compounds.[5]

Q4: Are there specialized methods for removing trace amounts of 2-bromophenol?

A4: Yes, for removing small quantities of phenolic impurities, scavenger resins can be highly effective.

  • Trustworthiness: Scavenger resins are polymers with functional groups that react with and bind to specific impurities.[6] For removing acidic compounds like 2-bromophenol, a basic scavenger resin, such as a polymer-bound amine or a strong anion exchange (SAX) resin, can be used.[7] The reaction mixture is passed through a column of the resin, or the resin is stirred with the solution, and the unreacted 2-bromophenol is captured on the solid support. This method is particularly useful for final purification steps.

Physicochemical Properties of 2-Bromophenol

A clear understanding of the properties of 2-bromophenol is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Weight 173.01 g/mol [8]
Boiling Point 195 °C (at 760 mmHg)[1][2]
84-86 °C (at 12 mmHg)[3]
Melting Point 5 °C[2][3]
Density 1.492 g/mL at 25 °C[1]
pKa 8.45 (at 25 °C)[1]
Solubility Soluble in chloroform, ether, ethanol, and alkali. Slightly soluble in water.[1][8]

Key Experimental Protocols

Below are detailed, step-by-step methodologies for the most common and effective techniques for removing unreacted 2-bromophenol.

Protocol 1: Acid-Base Extraction

This is often the first and most effective step to remove the bulk of 2-bromophenol.

Experimental Workflow:

G cluster_0 Initial Reaction Mixture cluster_1 Extraction cluster_2 Separation cluster_3 Workup A Reaction Mixture in Organic Solvent B Add 1M NaOH(aq) to Separatory Funnel A->B C Shake Vigorously & Vent B->C D Allow Layers to Separate C->D E Drain Aqueous Layer (contains Sodium 2-bromophenoxide) D->E F Collect Organic Layer (contains Product) D->F G Wash Organic Layer with Brine F->G H Dry with Na₂SO₄ or MgSO₄ G->H I Filter and Concentrate H->I

Caption: Workflow for Acid-Base Extraction of 2-Bromophenol.

Methodology:

  • Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer (containing the sodium 2-bromophenoxide salt) into a flask.

  • Repeat: Repeat the extraction (steps 3-6) with fresh 1 M NaOH solution two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product, now largely free of 2-bromophenol.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating 2-bromophenol from products with different polarities. It is most effective after a preliminary acid-base extraction.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Elution cluster_2 Collection & Analysis cluster_3 Isolation A Pack Silica Gel Column B Adsorb Crude Product onto Silica Gel A->B C Load Sample onto Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Product-Containing Fractions H Concentrate Under Reduced Pressure G->H

Caption: Workflow for Flash Column Chromatography Purification.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show good separation between your product and 2-bromophenol, with the desired product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-bromophenol. Retrieved from [Link]

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-bromophenol. Retrieved from [Link]

  • Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639–641.
  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2021). Molecules, 26(15), 4473.
  • Google Patents. (2009). Purification of phenol.
  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent.
  • MDPI. (2023). Purification of Coffee Polyphenols Extracted from Coffee Pulps (Coffee arabica L.) Using Aqueous Two-Phase System. Retrieved from [Link]

  • ResearchGate. (2018). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

  • PubMed. (1998). Removal of phenols from aqueous solution by XAD-4 resin. Retrieved from [Link]

  • ResearchGate. (2000). Removal of Phenols from Aqueous Solutions by Purolite A-510 Resin. Retrieved from [Link]

  • Google Patents. (2013). Process for synthesizing p-bromophenol.
  • Quora. (2021). Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5?. Retrieved from [Link]

  • Sunresin. (n.d.). Treatment of Phenol Wastewater. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PubMed Central. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • CK-12 Foundation. (n.d.). How to make bromophenol from phenol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]

  • Journal of the Korean Society of Water and Wastewater. (2018). Application of in situ Liquid Ferrate(VI) for 2-Bromophenol Removal. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Oxford Academic. (1966). Separation of Simple Phenols by Gas-Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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  • (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • PubMed. (2001). Decomposition of 2-bromophenol in NaOH solution at high temperature. Retrieved from [Link]

  • ResearchGate. (2002). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]

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Technical Support Center: Purifying 2-(2-bromophenoxy)-N,N-diethylethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for the purification of 2-(2-bromophenoxy)-N,N-diethylethanamine, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand that navigating the nuances of purification can be challenging. This resource addresses common issues encountered in the lab, offering troubleshooting strategies and detailed protocols to streamline your workflow and enhance the purity of your final compound.

We will explore the purification of both the freebase oil and its more commonly handled hydrochloride salt, explaining the rationale behind procedural choices to ensure you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is an oil and appears discolored after synthesis. What are the likely impurities and initial purification steps?

Discoloration, typically a yellow or brownish tint, in amine products often indicates oxidation or the presence of residual starting materials or byproducts. For this compound, common impurities may include unreacted 2-bromophenol, excess alkylating agent (e.g., 2-chloro-N,N-diethylethanamine), and polymeric materials.

An effective initial purification strategy is an acid-base extraction . This technique leverages the basicity of the tertiary amine to separate it from neutral or acidic impurities.

Underlying Principle: The tertiary amine will be protonated in an acidic aqueous solution and move into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will deprotonate the amine, allowing it to be extracted back into an organic solvent.

Q2: I'm struggling with emulsions during the acid-base extraction. How can I resolve this?

Emulsion formation is a frequent issue when working with amines and can lead to significant product loss.

Troubleshooting Steps:

  • Addition of Brine: Introduce a saturated sodium chloride solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Patience: Allowing the mixture to stand for a period can sometimes lead to separation.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.

Q3: Is it better to purify the freebase oil or convert it to the hydrochloride salt for purification?

For ease of handling, storage, and often purification, converting the oily freebase to its hydrochloride salt is highly recommended. Amine salts are typically crystalline solids, which are easier to handle and purify by recrystallization.[1] The salt form is also generally more stable and less prone to oxidation.

Q4: My this compound hydrochloride salt has a low melting point and appears oily. What went wrong?

This often indicates the presence of impurities or residual solvent. Incomplete conversion to the salt or the presence of non-basic, oily impurities can lead to these observations.

Troubleshooting Steps:

  • Ensure Complete Protonation: During the salt formation, ensure a slight excess of hydrochloric acid is used. You can monitor the pH of the aqueous solution to confirm it is acidic.

  • Thorough Washing: After crystallization, wash the salt with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[2]

  • Recrystallization: This is a powerful technique for purifying crystalline solids.[1] The choice of solvent is critical.

Troubleshooting Guides

Guide 1: Purification of this compound Freebase Oil
Issue: Persistent Impurities After Acid-Base Extraction

If acid-base extraction alone is insufficient, column chromatography is the next logical step. However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which can lead to peak tailing and product loss.[1][3]

Workflow for Chromatographic Purification of the Freebase Oil

Caption: Workflow for purifying the freebase oil.

Detailed Protocol: Column Chromatography on Silica Gel

  • Prepare the Column: Pack a silica gel column using a slurry method with your chosen eluent system.

  • Prepare the Eluent: A common mobile phase is a gradient of ethyl acetate in hexane. Crucially, add a small amount of a competing base, such as 0.5-1% triethylamine, to the eluent.[1] This neutralizes the acidic silanol groups on the silica surface, preventing strong interactions with your basic amine product and improving the peak shape.[1][3]

  • Load the Sample: Dissolve your crude oil in a minimal amount of the initial eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.

Guide 2: Preparation and Purification of this compound Hydrochloride Salt
Issue: Difficulty in Achieving High Purity by Recrystallization

The choice of solvent system is paramount for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

Workflow for Hydrochloride Salt Formation and Purification

Caption: Workflow for salt formation and purification.

Detailed Protocol: Recrystallization of the Hydrochloride Salt

  • Solvent Selection: A mixture of a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether) is often effective.[2]

  • Dissolution: Place the crude hydrochloride salt in a flask and add the minimum amount of the hot polar solvent required to fully dissolve it.

  • Induce Crystallization: Slowly add the non-polar solvent to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data Summary
PropertyThis compound (Freebase)This compound HCl (Salt)
Molecular Formula C12H18BrNOC12H19BrClNO
Molecular Weight 272.18 g/mol 308.64 g/mol
Appearance Colorless to yellow oilWhite to off-white solid
Boiling Point High boiling point, susceptible to decomposition.[4]Not applicable
Solubility Soluble in most organic solventsSoluble in water, methanol, ethanol; sparingly soluble in isopropanol; insoluble in diethyl ether, hexane.[2]
Analytical Methods for Purity Assessment
MethodPurposeKey Considerations
Thin Layer Chromatography (TLC) Rapid monitoring of reactions and column chromatography fractions.Use a mobile phase similar to your column conditions. Visualizing with UV light and/or a potassium permanganate stain is effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.1H NMR will show characteristic peaks for the aromatic, ether, and diethylamino groups. Integration can be used for quantitative purity assessment against a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and identification of impurities.Provides accurate mass data for the parent ion and any byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment for the volatile freebase.The freebase is amenable to GC analysis. The salt is non-volatile and will require conversion to the freebase before injection.[5]
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-bromophenol is corrosive and toxic. Handle with care.

  • Hydrochloric acid is highly corrosive.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

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  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
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  • Google Patents. (CN103664538A). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
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  • Google Patents. (US20100204470A1).
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  • PubChem. 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine.
  • PrepChem.com. Synthesis of 2-[p-[(E)-2-(3,4-dihydro-4,4-dimethyl-2H--benzothiopyran-6-yl)propenyl]phenoxy]-N,N-dimethylethylamine.
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  • PubChem. 2-(3-bromophenoxy)-N,N-diethylethanamine.
  • Benchchem. An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt.
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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-bromophenoxy)-N,N-diethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. 2-(2-bromophenoxy)-N,N-diethylethanamine is a tertiary amine and an ether, structural motifs common in pharmacologically active molecules. Its characterization serves as an excellent model for understanding the analytical challenges posed by multifunctional compounds. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the expected mass spectral fragmentation of this compound under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. We will explore the causality behind the observed fragmentation pathways, compare the data generated with alternative analytical techniques, and provide robust experimental protocols for researchers.

Part 1: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. The analysis is typically performed by coupling Gas Chromatography (GC) with a mass spectrometer (GC-MS).

Predicted EI Fragmentation Pathways

The fragmentation of this compound in EI-MS is governed by the relative stability of the resulting radical cations and neutral losses. The molecule contains several potential cleavage sites: the tertiary amine, the ether linkage, and the bromoaromatic ring.

  • The Molecular Ion (M⁺˙): The initial ionization event produces a radical cation. A hallmark of a bromine-containing compound is the presence of a doublet for the molecular ion peak (and any fragment containing bromine) due to the two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance ratio.[1][2] The calculated molecular weight is 271.07 g/mol for the ⁷⁹Br isotope and 273.07 g/mol for the ⁸¹Br isotope. Therefore, we anticipate a characteristic M⁺˙ doublet at m/z 271/273 . The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the Nitrogen Rule.[3][4][5]

  • α-Cleavage (Alpha-Cleavage): The most favorable and dominant fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[4][6][7] This process results in the formation of a highly stable, resonance-stabilized iminium cation. For the N,N-diethylethanamine moiety, this cleavage leads to the formation of the N,N-diethyliminium ion. The exceptional stability of this even-electron cation is the driving force for this pathway, making its corresponding peak the most intense signal in the spectrum (the base peak).

    • Fragment: [CH₂=N(C₂H₅)₂]⁺

    • Predicted m/z: 86

    • Significance: This fragment does not contain bromine, so it appears as a single peak. It is predicted to be the base peak .

  • Ether Bond Cleavage: Cleavage can occur at the C-O ether linkage. Charge-site initiated cleavage can lead to the formation of the bromophenoxy radical and a charged side chain, but a more common pathway involves the formation of a stable aromatic cation.

    • Fragment: [Br-C₆H₄-O]⁺˙ (2-bromophenoxy cation)

    • Predicted m/z: 171/173

    • Significance: This fragment retains the bromine atom and will thus appear as a characteristic 1:1 doublet.

  • Aromatic Ring Fragmentation: Cleavage of the ether oxygen-to-aromatic carbon bond can result in the formation of a bromophenyl cation.

    • Fragment: [Br-C₆H₄]⁺ (2-bromophenyl cation)

    • Predicted m/z: 155/157

    • Significance: This doublet provides clear evidence for the bromo-substituted phenyl ring.

Summary of Predicted EI Fragments
Predicted m/zProposed Fragment StructureFragmentation MechanismIsotopic Pattern
271/273[C₁₂H₁₈BrNO]⁺˙Molecular Ion (M⁺˙)1:1 Doublet
86 [C₅H₁₂N]⁺ α-Cleavage (Iminium Ion) Singlet (Base Peak)
171/173[C₆H₄BrO]⁺˙Ether Bond Cleavage1:1 Doublet
155/157[C₆H₄Br]⁺Aromatic C-O Bond Cleavage1:1 Doublet
242/244[M - C₂H₅]⁺Loss of ethyl radical from N1:1 Doublet
Visualization of EI Fragmentation

EI_Fragmentation cluster_alpha α-Cleavage (Major Pathway) cluster_ether Ether & Aromatic Cleavages M Molecular Ion (M⁺˙) m/z 271/273 BasePeak Base Peak [CH₂=N(Et)₂]⁺ m/z 86 M->BasePeak - C₇H₆BrO• Phenoxy [Br-Ph-O]⁺˙ m/z 171/173 M->Phenoxy - C₆H₁₄N• Phenyl [Br-Ph]⁺ m/z 155/157 Phenoxy->Phenyl - CO

Caption: Predicted EI fragmentation pathways for this compound.

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. It is the standard for analyses using High-Performance Liquid Chromatography (LC-MS). Structural information is obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID) in a collision cell, a process known as MS/MS.

Predicted ESI-MS/MS Fragmentation Pathways

The fragmentation of the even-electron [M+H]⁺ ion (predicted at m/z 272/274 ) proceeds through different mechanisms than the radical cation in EI, primarily involving the loss of stable neutral molecules. The most basic site, the tertiary amine, is the likely location of protonation.

  • Precursor Ion: [C₁₂H₁₈BrNO + H]⁺ at m/z 272/274 .

  • Dominant Fragmentation (Neutral Loss): The most common fragmentation pathway for protonated species of this type involves the cleavage of the benzylic C-O bond, driven by the formation of a stable neutral molecule (2-bromophenol) and the same stable iminium cation observed in EI, although through a different mechanistic route.

    • Neutral Loss: 2-bromophenol (C₆H₅BrO)

    • Product Ion: [C₆H₁₄N]⁺ (N,N-diethylvinylamine cation, which rearranges to the more stable iminium ion)

    • Predicted m/z: 86

    • Significance: This powerful diagnostic ion confirms the structure of the entire N,N-diethylethanamine side chain.

  • Alternative Pathway (Neutral Loss): Loss of the entire amine side chain as a neutral species can also occur.

    • Neutral Loss: N,N-diethylethanamine (C₆H₁₅N)

    • Product Ion: [C₆H₄BrOH]⁺ (Protonated 2-bromophenol, likely fragmenting further)

    • Predicted m/z: 172/174

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product Ion
272/27486186/188[C₅H₁₂N]⁺ (Iminium Ion)
272/274172/174100[C₆H₅BrO+H]⁺ (Protonated 2-bromophenol)
Visualization of ESI-MS/MS Workflow & Fragmentation

ESI_MSMS cluster_workflow LC-ESI-MS/MS Workflow cluster_fragmentation [M+H]⁺ Fragmentation LC LC Separation ESI ESI Source Forms [M+H]⁺ LC->ESI Q1 Q1: Precursor Selection m/z 272/274 ESI->Q1 Q2 Q2: CID (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3 Detector Detector Q3->Detector Precursor [M+H]⁺ m/z 272/274 Product86 Product Ion m/z 86 Precursor->Product86 - C₆H₅BrO Product172 Product Ion m/z 172/174 Precursor->Product172 - C₆H₁₅N

Caption: Workflow and fragmentation of protonated this compound in ESI-MS/MS.

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a multi-technique approach provides the most robust and defensible structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Highest sensitivity, requires minimal sample, provides connectivity information.Isomers can be difficult to distinguish without chromatography, fragmentation can be complex.
NMR Spectroscopy Unambiguous connectivity of atoms (¹H, ¹³C, 2D-NMR), stereochemistry.Gold standard for definitive structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample quantity, complex spectra for impurities.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-O-C ether, C-N amine, aromatic C-H).Fast, simple, provides complementary functional group data.Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.

Expert Insight: For a molecule like this compound, NMR is essential to confirm the ortho position of the bromine substituent on the phenyl ring, something MS cannot easily determine. MS excels at confirming the mass and the core components (bromophenyl group and diethylaminoethyl chain), while IR quickly verifies the presence of the ether and amine functionalities. The combination of LC-MS and NMR provides a fully validated structural identity.[8]

Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection: 1 µL injection volume, split mode (e.g., 50:1).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5975C or equivalent single quadrupole or TOF mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 - 450.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a final concentration of ~1-10 µg/mL.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex QTRAP 6500, Thermo Orbitrap, or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: +3.5 to +4.5 kV.

  • Source Temperature: 400-500°C.

  • MS/MS Experiment:

    • Perform a survey scan (e.g., m/z 100-500) to find the [M+H]⁺ precursor at m/z 272/274.

    • Create a product ion scan method targeting the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

References

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chrom
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. Doc Brown's Chemistry.
  • mass spectrum & fragmentation of 1-bromobutane. (2022-11-22). YouTube.
  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019-10-11). PubMed.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
  • Mass Spectrometry: Fragment
  • N,N-DIETHYLMETHYLAMINE(616-39-7) MS spectrum. ChemicalBook.
  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
  • 1,2-Ethanediamine, N,N-diethyl-. NIST WebBook.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation p
  • Fragment
  • CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

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A Senior Application Scientist's Guide to the Elemental Analysis of C12H18BrNO Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to novel pharmaceutical compounds, using the molecular formula C12H18BrNO as a representative case. As researchers, scientists, and drug development professionals, establishing the precise elemental composition of a new chemical entity (NCE) is a foundational requirement for identity, purity, and quality control. This document moves beyond mere procedural lists to explain the causality behind analytical choices, ensuring a robust and self-validating approach to elemental analysis.

The theoretical elemental composition of a C12H18BrNO compound (Molar Mass: 288.18 g/mol ) serves as our benchmark:

  • Carbon (C): 49.99%

  • Hydrogen (H): 6.29%

  • Bromine (Br): 27.72%

  • Nitrogen (N): 4.86%

  • Oxygen (O): 5.55%

Achieving experimental values in close agreement with these theoretical percentages is paramount. For most academic and pharmaceutical submissions, found values for C, H, and N should be within ±0.4% of the calculated values to confirm 95% sample purity.[1]

Part 1: Core Methodologies for Stoichiometric Verification

The primary goal of elemental analysis for an NCE is to verify its empirical formula. This is distinct from the analysis of trace elemental impurities, which is a safety concern governed by different regulations and discussed in Part 2. For the core elements (C, H, N, O, Br), a combination of techniques is often required.

Combustion Analysis: The Gold Standard for C, H, N, and S

Combustion analysis is a destructive but highly accurate method used to determine the elemental composition of a pure organic compound.[2] Modern CHN/S analyzers automate the classic Pregl and Dumas methods, providing rapid and precise results from milligram-scale samples.[2][3]

Causality of the Method: The technique relies on the complete, high-temperature combustion of the sample in a stream of pure oxygen.[4] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂. Sulfur, if present, is converted to sulfur dioxide (SO₂). These resulting gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) sensors.[5][6]

Critical Consideration for C12H18BrNO: The presence of bromine, a halogen, requires specific modifications to the combustion train. Halogens are highly corrosive and can interfere with detectors. Therefore, specialized scrubbing reagents, such as silver tungstate or silver vanadate, are incorporated downstream of the combustion furnace to trap bromine and prevent interference, ensuring accurate C, H, and N determination.[7]

Oxygen Determination: Pyrolysis

Oxygen is typically not determined by combustion, as the process occurs in an excess of oxygen. Instead, it is measured separately by high-temperature pyrolysis. In this method, the sample is heated in a furnace in the absence of oxygen, using an inert carrier gas like helium. The organic oxygen is converted to carbon monoxide (CO), which is then quantified.[8]

Bromine Determination: A Comparative Analysis

Quantifying bromine requires a dedicated analytical approach. Several methods are available, each with distinct advantages and limitations.

  • Combustion with Ion Chromatography (IC): This is the most prevalent and robust method. After combustion of the sample (often in a Schöniger flask or a specialized combustion furnace), the resulting hydrogen bromide (HBr) is trapped in an aqueous solution. This solution is then injected into an ion chromatograph, which separates the bromide ion (Br⁻) from other anions and quantifies it with high sensitivity and specificity.[9][10] This technique is highly valued for its accuracy and ability to handle complex matrices.

  • X-Ray Fluorescence (XRF) Spectroscopy: XRF offers a significant advantage as a non-destructive technique.[11] It works by irradiating the sample with X-rays, causing the bromine atoms to emit characteristic secondary (or fluorescent) X-rays. The intensity of these emitted X-rays is proportional to the bromine concentration. XRF is rapid, requires minimal sample preparation, and can analyze solid samples directly.[11][12] However, its sensitivity may be lower than combustion-IC, and it can be subject to matrix effects, although modern instruments often have software corrections for this.[12][13] It is particularly useful for rapid screening and quality control where non-destructive analysis is preferred.[14]

  • Carius Method: A classical, wet-chemistry method where the organic compound is heated in a sealed tube with fuming nitric acid and silver nitrate. The bromine is converted to insoluble silver bromide (AgBr), which is then isolated, dried, and weighed.[4] While historically important and accurate, this method is labor-intensive, time-consuming, and rarely used in modern high-throughput laboratories.

Data Summary: Comparison of Core Analytical Methods
Parameter Combustion (CHN) Pyrolysis (O) Combustion-IC (Br) XRF (Br)
Principle Oxidation to CO₂, H₂O, N₂Decomposition to COOxidation to HBr, IC analysisX-ray emission
Accuracy Excellent (typically ±0.3%)Good (typically ±0.3%)Excellent (typically ±0.3%)Good to Excellent (±0.5-1%)
Precision (RSD) < 0.5%< 0.5%< 1%< 2%
Sample Size 1-5 mg1-5 mg1-10 mg50 mg - 1 g
Analysis Time ~10 min/sample~10 min/sample~30 min/sample~5 min/sample
Destructive? YesYesYesNo
Key Strengths High accuracy, automationDirect O measurementHigh sensitivity, specificityNon-destructive, rapid
Key Limitations Requires halogen scrubbingSeparate analysis neededDestructive, multi-stepMatrix effects, lower sensitivity

Part 2: Regulatory Standards for Elemental Impurities

Beyond confirming the molecular formula, ensuring patient safety requires controlling the presence of trace elemental impurities. These impurities can be introduced from catalysts, manufacturing equipment, or container closure systems.[15][16] The primary guidelines governing this are the ICH Q3D Guideline for Elemental Impurities and the corresponding USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[17][18][19][20]

Core Directive: These regulations mandate a risk-based approach to control elemental impurities in the final drug product.[17][18] The process involves:

  • Identification: Identifying known and potential sources of elemental impurities.[17]

  • Evaluation: Determining the observed or predicted level of each impurity.[17]

  • Summarization: Documenting the risk assessment and implementing controls if the Permitted Daily Exposure (PDE) is at risk of being exceeded.[17]

The elements are categorized into classes based on their toxicity and likelihood of occurrence. Class 1 elements (As, Cd, Hg, Pb) are the most toxic and must be considered in the risk assessment for all drug products.[16][19]

Workflow for ICH Q3D Risk Assessment

ICH_Q3D_Workflow start Identify Potential Sources (Catalysts, Equipment, Raw Materials) evaluate Evaluate Presence of Impurity in Drug Product start->evaluate Consider each element compare Compare Observed/Predicted Level with Permitted Daily Exposure (PDE) evaluate->compare summarize Summarize & Document Risk Assessment compare->summarize Is PDE > 30%? control Develop Control Strategy (e.g., test raw material, in-process control) summarize->control Yes no_control No Further Action Required summarize->no_control No

Caption: ICH Q3D risk assessment workflow for elemental impurities.

Analytical Techniques for Impurity Testing

USP <233> outlines procedures for analyzing the elemental impurities specified in USP <232>. The methods must be validated for specificity, accuracy, and precision. The two primary techniques are:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for quantifying many elements at the parts-per-million (ppm) level.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting elements at the parts-per-billion (ppb) level or lower, making it the preferred method for the most toxic elements with low PDEs.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating through the use of Certified Reference Materials (CRMs).

Certified Reference Materials (CRMs)

Before any sample analysis, instrument calibration and method validation must be performed using CRMs. These materials are produced by national metrology institutes (e.g., NIST) or accredited producers (in accordance with ISO 17034) and come with a certificate stating the property values and their uncertainties.[21][22] For C12H18BrNO, a suitable CRM would be a stable organic compound with certified values for C, H, N, and Br, such as a brominated benzoic acid or acetanilide derivative. Many suppliers like Sigma-Aldrich, Agilent, and Elemental Microanalysis offer a wide range of organic and inorganic CRMs.[23][24]

Protocol 1: CHN Determination by Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a high-purity, stable CRM (e.g., Acetanilide). Analyze the CRM multiple times to establish a calibration curve and verify system performance.

  • Sample Preparation: Accurately weigh 1-3 mg of the C12H18BrNO sample into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence. The instrument will automatically combust the sample, separate the resulting gases (CO₂, H₂O, N₂), and calculate the weight percentages.

  • Validation: Run a CRM as a check standard after every 10-15 samples to verify that the instrument remains in a state of calibration. The results for the check standard must fall within the certified acceptance criteria (e.g., ±0.3%).

Protocol 2: Bromine Determination by Combustion-IC

Combustion_IC_Workflow start Weigh 5-10 mg Sample into Combustion Boat combust Combust Sample at 1000°C in Oxygen Stream start->combust trap Trap Evolved Gases in Absorption Solution (e.g., H₂O₂ soln) combust->trap inject Inject Aliquot of Solution into Ion Chromatograph trap->inject separate Separate Anions on Analytical Column inject->separate detect Detect Bromide (Br⁻) via Conductivity Detector separate->detect quantify Quantify Against Bromide Standard Curve detect->quantify

Caption: Step-by-step workflow for Bromine analysis via Combustion-IC.

  • IC Calibration: Prepare a series of bromide standard solutions from a certified bromide salt (e.g., KBr). Run these standards on the IC to generate a calibration curve.

  • Combustion: Accurately weigh 5-10 mg of the C12H18BrNO sample into a combustion boat. Combust the sample in a tube furnace at approximately 1000°C in a stream of oxygen.

  • Absorption: Pass the combustion gases through an absorption solution (e.g., a dilute hydrogen peroxide solution) to trap the resulting HBr as bromide ions (Br⁻).

  • IC Analysis: Dilute the absorption solution to a known volume and inject an aliquot into the calibrated ion chromatograph.

  • Quantification: Determine the concentration of Br⁻ in the solution from the calibration curve and back-calculate the weight percentage of bromine in the original sample.

  • Validation: Prepare and analyze a brominated organic CRM in the same manner to confirm the accuracy and recovery of the entire process.

References

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][17]

  • ICH Q3D Elemental impurities - Scientific guideline . European Medicines Agency (EMA). [Link][18]

  • <232> ELEMENTAL IMPURITIES—LIMITS . U.S. Pharmacopeia (USP). [Link][19]

  • X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac . PubMed. [Link][14]

  • Guideline for Elemental Impurities Q3D(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][15]

  • ICH Q3D Elemental Impurities – What are the Requirements? . West Pharmaceutical Services. [Link][16]

  • Q3D Guideline For Elemental Impurities . Slideshare. [Link][25]

  • [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] . PubMed. [Link][13]

  • <232> ELEMENTAL IMPURITIES—LIMITS . U.S. Pharmacopeia (USP). [Link][26]

  • The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources . AKJournals. [Link][27]

  • <232> ELEMENTAL IMPURITIES— LIMITS . U.S. Pharmacopeia (USP). [Link][28]

  • Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes . MDPI. [Link][29]

  • Combustion analysis . Wikipedia. [Link][2]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis . AZoM. [Link][11]

  • Determination of C, H, N and O . Institute of Chemistry, The Hebrew University of Jerusalem. [Link][5]

  • Bromine analysis laboratory by IC . FILAB. [Link][9]

  • Quantitative Analysis of Organic Compounds . CK-12 Foundation. [Link][4]

  • Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography . Hydrology and Earth System Sciences. [Link][10]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link][3]

  • Elemental Inorganic Standards . Agilent. [Link][23]

  • Combustion Elemental Analysis . Analytik Jena. [Link][6]

  • An International Study Evaluating Elemental Analysis . ACS Omega. [Link][1]

  • Certified Reference Materials Catalogue . BAM. [Link][22]

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Safety Operating Guide

2-(2-bromophenoxy)-N,N-diethylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 2-(2-bromophenoxy)-N,N-diethylethanamine down the drain.

This compound represents a dual-hazard class: it is a halogenated organic (bromine-substituted) and a tertiary amine (basic/corrosive). Improper disposal risks regulatory non-compliance (EPA/RCRA), damage to plumbing infrastructure (corrosion), and the generation of toxic byproducts (e.g., hydrogen bromide gas) if incinerated without scrubbing.

Immediate Action Plan:

  • Segregate strictly into "Halogenated Organic Waste" streams.

  • Isolate from acidic waste streams to prevent exothermic neutralization.

  • Label clearly as "Halogenated Basic Organic."

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the "Enemy." This molecule acts as a functionalized intermediate. Its disposal protocol is dictated by its functional groups.[1]

PropertyValue / CharacteristicDisposal Implication
Chemical Structure Aryl Ether + Ethylamine Chain + BromineRequires high-temp incineration with acid gas scrubbing.
Functional Group 1 Tertiary Amine (Basic)INCOMPATIBLE with acids, acid chlorides, and strong oxidizers.[2]
Functional Group 2 Aryl Bromide (Halogenated)Must NOT be mixed with non-halogenated solvents (increases disposal costs 2-3x).[3]
Physical State Liquid (typically)Requires leak-proof secondary containment.
Corrosivity Likely Corrosive (Skin/Eyes)Standard Nitrile/Neoprene gloves and eye protection required.
EPA Waste Code D002 (Corrosive), F002 (Halogenated)Subject to RCRA "Cradle-to-Grave" tracking.

Senior Scientist Insight: The presence of the bromine atom is the critical logistical factor. If you mix this with 50 liters of non-halogenated acetone, you have legally converted the entire 50 liters into "Halogenated Waste," significantly increasing the incineration cost and complexity. Dilution is not the solution; segregation is.

Waste Segregation Protocol

The following logic gate ensures the compound enters the correct waste stream, preventing dangerous cross-reactions and regulatory fines.

WasteSegregation Start Waste: 2-(2-bromophenoxy)- N,N-diethylethanamine CheckMix Is it mixed with other solvents? Start->CheckMix CheckOx Is it mixed with Oxidizers? CheckMix->CheckOx Yes StreamA STREAM A: Halogenated Organic Waste (Basic/Neutral) CheckMix->StreamA No (Pure) CheckAcid Is the mixture Acidic? CheckAcid->StreamA No (Basic/Neutral) StreamC DO NOT PACK Potential Explosion/Heat CheckAcid->StreamC Yes (Exothermic Risk) CheckOx->CheckAcid No CheckOx->StreamC Yes StreamB STREAM B: High Hazard Segregation Required

Figure 1: Decision logic for segregating amine-based halogenated waste. Note that mixing amines with acids or oxidizers creates immediate safety hazards.

Step-by-Step Disposal Procedure

This protocol assumes the chemical is in a research laboratory setting.

Phase 1: Preparation & PPE
  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended if pouring >500mL).

    • Hands: Double-glove Nitrile (0.11mm minimum) or Silver Shield laminate gloves for spill protection.

    • Body: Standard lab coat; chemical apron if handling bulk quantities.

Phase 2: Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal containers (aluminum/steel) if the amine has absorbed moisture, as it can be corrosive to certain alloys over time.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Transfer & Labeling
  • Verify Compatibility: Ensure the receiving waste container does not contain acidic waste (e.g., H2SO4, HCl) or oxidizers (e.g., Nitric Acid, Peroxides).

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Corrosive" (pH > 12) and "Toxic."

    • Tagging: If your facility uses a barcode/tag system (e.g., Chematix), create a tag for "Halogenated Organic Solvent."

Phase 4: Storage & Pickup
  • Store the container in a Secondary Containment Tray (polypropylene) to catch leaks.

  • Keep the container in a "Base/Alkaline" cabinet or a general "Organic Solvent" cabinet.

  • Do not store in the same secondary containment as acids.

Emergency Contingencies: Spill Response

In the event of a benchtop spill (<500 mL), follow this self-validating workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate >500mL or Fumes Strong PPE Don PPE (Goggles, Double Gloves) Assess->PPE <500mL & Ventilated Contain Contain with Absorbent Boom PPE->Contain Neutralize Apply Absorbent (Vermiculite/Sand) Contain->Neutralize Collect Sweep into Bag/Bucket Neutralize->Collect Label Label as 'Hazardous Debris' Collect->Label

Figure 2: Operational workflow for managing minor spills of halogenated amines.

Critical Spill Note: Do not use "Acid Neutralizers" (like citric acid powders) directly on a pure amine spill without respiratory protection, as the heat of neutralization can vaporize the halogenated compound, creating a respiratory hazard. Use inert absorbents (vermiculite, clay, sand) first.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generator Regulations. Washington, D.C. Link

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2-Bromo-N,N-diethylethanamine (Analogous Structure).Link

  • Cornell University EHS. (2023). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[3][5]Link

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Bromophenoxy)-N,N-dimethylethylamine (Structural Analog).Link

Sources

Personal protective equipment for handling 2-(2-bromophenoxy)-N,N-diethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Assessment

Compound Identity: 2-(2-bromophenoxy)-N,N-diethylethanamine Structural Class: Halogenated Phenoxyalkylamine / Tertiary Amine Physical State: Viscous liquid or low-melting solid (based on structural analogs).

The "Why" Behind the Safety Protocol

To handle this compound safely, one must understand the synergistic risks of its functional groups. As a specific safety data sheet (SDS) for the ortho-isomer is rare, we derive our safety profile from the well-characterized para-isomer (CAS 1823-62-7) and general structure-activity relationships (SAR) for tertiary amines [1, 2].

  • The Amine Functionality (Corrosivity): The N,N-diethylamine tail is a proton acceptor (base). Upon contact with skin or mucous membranes, it saponifies fatty acids in cell membranes, causing deep, chemical burns that may not be immediately painful.

  • The Halogenated Aryl Group (Systemic Toxicity): The bromophenoxy moiety increases lipophilicity, facilitating absorption through the skin. Once absorbed, halogenated aromatics can act as central nervous system (CNS) depressants or hepatotoxins [3].

Core Hazard Classifications (GHS Derived):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Serious Eye Damage: Category 1.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not rely on single-layer protection for this compound.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Standard safety glasses allow vapors to bypass side shields. Amines are lachrymators; vapors can cause corneal edema ("blue haze" vision) [4]. The face shield protects against splashes during transfer.
Dermal (Hand) Primary: Silver Shield® (Laminate) or Viton®Secondary (Outer): Nitrile (5 mil minimum)Causality: Tertiary amines can permeate standard nitrile gloves over time. Laminate offers broad chemical resistance. The outer nitrile glove provides dexterity and protects the inner liner from physical tears.
Dermal (Body) Chemical-Resistant Lab Coat (Poly/Cotton blend with snap closures) + Apron (Rubber/Neoprene)Snap closures allow for rapid removal in an emergency (doffing speed < 5 seconds). The apron prevents soak-through to the chest/lap area during bench work.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Mandatory. Inhalation of amine vapors causes respiratory tract necrosis. If hood work is impossible, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Part 3: Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for safe handling, ensuring that engineering controls are verified before the container is opened.

SafeHandling Start START: Risk Assessment CheckHood Check Fume Hood (Velocity > 80 fpm?) Start->CheckHood DonPPE Don PPE: Laminate + Nitrile Gloves Goggles + Lab Coat CheckHood->DonPPE Pass Stop STOP WORK Contact EHS CheckHood->Stop Fail Prep Preparation: Weighing & Transfer DonPPE->Prep Reaction Active Handling/Reaction Prep->Reaction Spill Spill Event? Reaction->Spill Decon Decontaminate & Doff PPE Spill->Decon No Spill->Stop Yes (Major) Disposal Disposal: Halogenated Waste Decon->Disposal

Figure 1: Operational Logic Flow for Handling Corrosive Amines. Note the critical stop-point at hood verification.

Detailed Protocol
1. Preparation (Pre-Work)
  • Ventilation Check: Verify the fume hood flow monitor is green/active. Work at least 6 inches inside the sash.[1]

  • Neutralization Prep: Have a spray bottle of 5% Citric Acid or dilute Acetic Acid nearby. Amines are basic; weak acids neutralize minor surface residues effectively.

2. Weighing & Transfer
  • Liquid Handling: If the compound is liquid, use a positive-displacement pipette to prevent dripping (high viscosity/surface tension issues).

  • Solid Handling: If solid, use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock bottles.

  • Containment: Perform all weighing inside the hood. If the balance is external, weigh a closed secondary container, tare it, add the chemical inside the hood, seal it, and re-weigh.

3. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, tertiary amines can oxidize to N-oxides over time. Run reactions under Nitrogen or Argon to maintain purity.

  • Exotherm Control: When adding this amine to acidic solutions or alkylating agents, expect an exotherm. Add dropwise with cooling.

Part 4: Emergency Response & Disposal

Acute Exposure Response
  • Eye Contact: Time is tissue. Immediately flush with water for 15 minutes .[2][3] Force eyelids open. Do not wait for neutralization agents; dilution is the priority.

  • Skin Contact:

    • Immediately wipe off excess chemical (if viscous) with a dry pad.

    • Wash with soap and copious water.

    • Do not use solvent (ethanol/acetone) to clean skin; this drives the lipophilic bromophenoxy group deeper into the dermal layer.

Spill Management
  • Small Spill (< 10 mL):

    • Cover with an amine-neutralizing absorbent (e.g., citric acid-based spill kit) or dry sand/vermiculite.

    • Scoop into a hazardous waste bag.

    • Wipe the surface with 5% acetic acid, then water.

  • Large Spill: Evacuate the lab. Contact EHS. Do not attempt to clean without SCBA if vapors are overwhelming.

Disposal Procedures[1][3][5][6][7][8][9][10]
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark tags with "Toxic" and "Corrosive - Basic".

  • Incompatibility: Never mix this waste stream with strong oxidizers (e.g., Nitric Acid) or acid chlorides, as violent reactions or toxic gas evolution may occur.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 2-(3-bromophenoxy)-N,N-diethylethanamine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Amines. Retrieved from [Link]

Sources

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